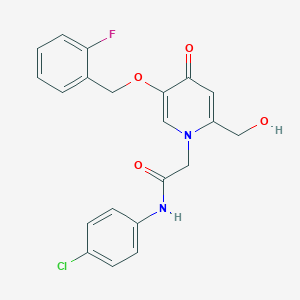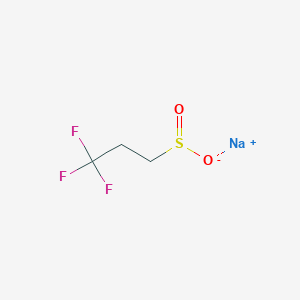![molecular formula C10H9Cl3F3NO2 B2368041 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride CAS No. 1423026-08-7](/img/structure/B2368041.png)
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride, also known as Diclofenac, is a nonsteroidal anti-inflammatory drug (NSAID) that is widely used for the treatment of pain and inflammation. Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the production of prostaglandins, a group of bioactive lipids that play a key role in the regulation of inflammation, pain, and fever.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities : A study explored the synthesis and biological activities of compounds related to 2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride. The research focused on synthesizing new amino acid conjugates and evaluating their anti-inflammatory, analgesic, and ulcerogenic activities (Shalaby & El-Eraky, 1997).
Antibacterial and Antifungal Properties : Another study highlighted the synthesis of certain derivatives and their screening for antibacterial and antifungal activities. These compounds demonstrated significant activity against various bacterial and fungal strains, suggesting their potential use in treating infections (Sujatha, Shilpa, & Gani, 2019).
Optimized Synthesis : Research on optimizing the synthesis of related compounds, specifically focusing on methyl(+)-alpha-amino(2-chlorophenyl)acetate hydrochloride, has been conducted. This study provides insights into improving the yield and purity of such compounds, which is crucial for their application in various fields (Wang Guo-hua, 2008).
Structural Comparisons : Investigations into the conformational aspects of phenoxyacetic acid derivatives, including those similar to this compound, have been performed. These studies help understand the structural properties and potential interactions of these compounds (Lynch et al., 2003).
Antimicrobial Activities : The synthesis of new derivatives and their evaluation for antimicrobial activities is another area of research. This includes assessing the effectiveness of these compounds against various microorganisms, providing potential applications in medicine and pharmacology (Patel & Shaikh, 2011).
Spectroscopic Characterization and Biological Studies : Organotin derivatives of related compounds have been synthesized and characterized using spectroscopic techniques. The antibacterial and antifungal activities of these compounds were also studied, indicating their relevance in biological research (Bhatti et al., 2000).
Propiedades
IUPAC Name |
2-(3,5-dichlorophenyl)-2-(2,2,2-trifluoroethylamino)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F3NO2.ClH/c11-6-1-5(2-7(12)3-6)8(9(17)18)16-4-10(13,14)15;/h1-3,8,16H,4H2,(H,17,18);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XETUMJNLNFNLOM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Cl)Cl)C(C(=O)O)NCC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl3F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

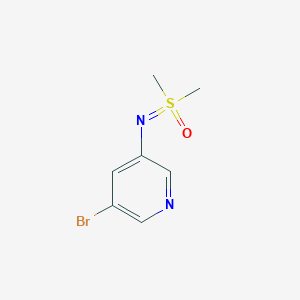
![(3-chlorophenyl)(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)methanone](/img/structure/B2367959.png)

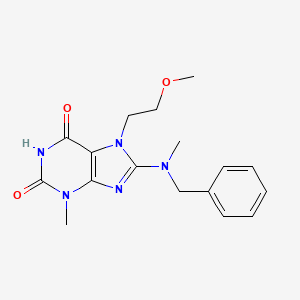

![2-chloro-6-fluoro-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2367965.png)
![(E)-N-[2-(4-Benzylmorpholin-2-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2367966.png)

![8-Aminospiro[3.5]nonane-8-carboxylic acid;hydrochloride](/img/structure/B2367968.png)
![1-(3,4-Dihydroxyphenyl)-2-(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)sulfanylethanone](/img/structure/B2367969.png)
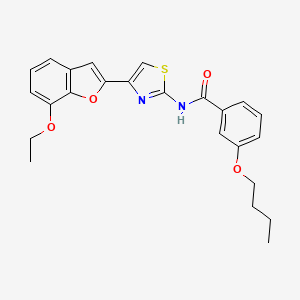
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid](/img/structure/B2367976.png)
